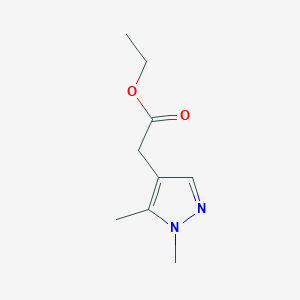

Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

CAS No.: 1863507-27-0

Cat. No.: VC7118185

Molecular Formula: C9H14N2O2

Molecular Weight: 182.223

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1863507-27-0 |

|---|---|

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.223 |

| IUPAC Name | ethyl 2-(1,5-dimethylpyrazol-4-yl)acetate |

| Standard InChI | InChI=1S/C9H14N2O2/c1-4-13-9(12)5-8-6-10-11(3)7(8)2/h6H,4-5H2,1-3H3 |

| Standard InChI Key | JEKDBLLZLNGWFG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=C(N(N=C1)C)C |

Introduction

Synthetic Pathways and Industrial Production

While detailed synthetic protocols for ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate are proprietary, general methods for analogous pyrazole-acetate derivatives involve nucleophilic substitution reactions. A plausible route includes:

-

Condensation: Reacting 1,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate).

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency.

-

Purification: Column chromatography or recrystallization yields high-purity product .

Industrial-scale production likely employs continuous flow reactors to optimize yield and reduce costs, though specific details remain undisclosed .

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery and Medicinal Chemistry

The compound’s pyrazole core is a privileged scaffold in drug design due to its ability to interact with biological targets. Key therapeutic areas include:

-

Anti-Inflammatory Agents: Pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .

-

Antimicrobials: Structural analogs demonstrate activity against Gram-positive bacteria and fungi, likely via membrane disruption .

-

Analgesics: Modulation of neurotransmitter systems (e.g., serotonin, dopamine) has been observed in related compounds .

Future Directions and Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic modification of the pyrazole and ester groups could optimize pharmacological profiles.

-

Target Identification: Proteomic studies are needed to elucidate binding partners and mechanisms.

-

Green Chemistry: Developing solvent-free or catalytic synthesis methods would enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume